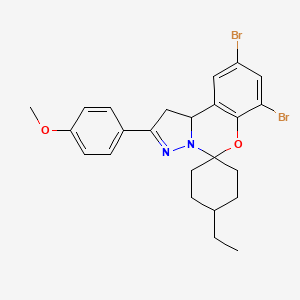![molecular formula C13H14N2O2S B12131477 Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- CAS No. 105512-58-1](/img/structure/B12131477.png)
Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
プロパンアミド, N-[4-(4-メトキシフェニル)-2-チアゾリル]-: は、アミド類に属する有機化合物です。プロパンアミド基がチアゾール環に結合し、さらにメトキシフェニル基で置換されているのが特徴です。
準備方法
合成経路と反応条件: プロパンアミド, N-[4-(4-メトキシフェニル)-2-チアゾリル]- の合成は、通常、4-(4-メトキシフェニル)-2-チアゾリルアミンとプロパノイルクロリドを制御された条件下で反応させることで行われます。この反応は、通常、トリエチルアミンなどの塩基の存在下で行われ、反応中に生成する塩酸を中和します。反応混合物は、その後、再結晶またはカラムクロマトグラフィーなどの手法を用いて精製され、高純度の目的物が得られます。
工業的生産方法: 工業的には、プロパンアミド, N-[4-(4-メトキシフェニル)-2-チアゾリル]- の生産は、反応条件を最適化し、連続フローリアクターを使用することでスケールアップすることができます。これにより、反応パラメータをより適切に制御でき、生成物の収率が向上します。自動化された精製システムを使用することで、生産プロセスの効率をさらに向上させることができます。
化学反応の分析
反応の種類:
酸化: プロパンアミド, N-[4-(4-メトキシフェニル)-2-チアゾリル]- は、過酸化水素や過マンガン酸カリウムなどの酸化剤の存在下で酸化反応を起こす可能性があります。これらの反応は、対応するスルホキシドまたはスルホンを生成する可能性があります。
還元: この化合物は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて還元することができ、アミン誘導体を生成します。
置換: 求核置換反応は、チアゾール環で起こり、ハロゲン化物やアルコキシドなどの求核剤が既存の置換基と置換することができます。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム、酢酸を溶媒として。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、テトラヒドロフランを溶媒として。
置換: ハロゲン化物、アルコキシド、ジメチルホルムアミドを溶媒として。
生成される主な生成物:
酸化: スルホキシド、スルホン。
還元: アミン誘導体。
置換: 置換チアゾール誘導体。
科学研究における用途
化学: プロパンアミド, N-[4-(4-メトキシフェニル)-2-チアゾリル]- は、より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 生物学研究では、この化合物は酵素阻害剤としての可能性について研究されています。特定の酵素と相互作用する能力は、新しい治療薬の開発のための候補となります。
医学: プロパンアミド, N-[4-(4-メトキシフェニル)-2-チアゾリル]- は、前臨床試験で特定の疾患の治療のための潜在的な薬物候補として有望であることが示されています。生物学的経路を調節する能力は、創薬のターゲットとなります。
工業: 工業分野では、この化合物は、特殊化学品や材料の製造に使用されます。その独特の特性は、コーティング、接着剤、ポリマーなどへの用途に適しています。
科学的研究の応用
Chemistry: Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.
Medicine: Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- has shown promise in preclinical studies as a potential drug candidate for the treatment of certain diseases. Its ability to modulate biological pathways makes it a target for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
プロパンアミド, N-[4-(4-メトキシフェニル)-2-チアゾリル]- の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は酵素の活性部位に結合し、その活性を阻害し、それによって生物学的経路を調節します。この相互作用は、標的と関与する経路に応じて、さまざまな治療効果をもたらす可能性があります。
類似化合物の比較
類似化合物:
プロパンアミド, N-(4-メトキシフェニル)-: この化合物はチアゾール環を欠いているため、化学反応性に関しては汎用性が低くなります。
プロパンアミド, N-(4-メトキシフェニル)-2-メチル-: この化合物にメチル基が存在すると、化学的性質と反応性が変化します。
プロパンアミド, N-(4-ヒドロキシフェニル)-: この化合物は、ヒドロキシ基がメトキシ基と比べて異なる化学反応性を示します。
独自性: プロパンアミド, N-[4-(4-メトキシフェニル)-2-チアゾリル]- は、チアゾール環とメトキシフェニル基の両方が存在するため、ユニークです。この組み合わせにより、独特の化学的性質と反応性が生み出され、さまざまな用途で価値のあるものとなります。
類似化合物との比較
Propanamide, N-(4-methoxyphenyl)-: This compound lacks the thiazole ring, making it less versatile in terms of chemical reactivity.
Propanamide, N-(4-methoxyphenyl)-2-methyl-: The presence of a methyl group in this compound alters its chemical properties and reactivity.
Propanamide, N-(4-hydroxyphenyl)-: The hydroxyl group in this compound provides different chemical reactivity compared to the methoxy group.
Uniqueness: Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- is unique due to the presence of both the thiazole ring and the methoxyphenyl group. This combination provides a distinct set of chemical properties and reactivity, making it valuable in various applications.
特性
CAS番号 |
105512-58-1 |
|---|---|
分子式 |
C13H14N2O2S |
分子量 |
262.33 g/mol |
IUPAC名 |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C13H14N2O2S/c1-3-12(16)15-13-14-11(8-18-13)9-4-6-10(17-2)7-5-9/h4-8H,3H2,1-2H3,(H,14,15,16) |
InChIキー |
LZIMBIJMIDEEEZ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-(3-methoxypropyl)-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12131397.png)

![5-[(1,3-benzothiazol-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12131411.png)

![N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]cyclohexanecarboxamide](/img/structure/B12131423.png)
![1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12131446.png)
![3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-yl amine](/img/structure/B12131453.png)

![2-[(3,5-dichlorophenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12131470.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12131478.png)
![2-bromo-4-{(Z)-[6-(4-fluorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B12131483.png)
![ethyl N-{[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}glycinate](/img/structure/B12131488.png)
![6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12131491.png)
![(5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12131498.png)
